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UDP-GlcNAz

O-GlcNAcylation OGT engineering metabolic labeling

UDP-GlcNAz is the pathway-selective azido-sugar donor for unambiguous O-GlcNAc and peptidoglycan labeling. Unlike UDP-GalNAz, which undergoes GALE-mediated epimerization, UDP-GlcNAz enables precise metabolic incorporation (PGN:PNAG 89:11) without cross-reactivity. Enhance O-GlcNAc detection 2.2-fold with OGT(M130A) mutant. Supplied as ≥95% pure disodium salt; ships ambient. Inquire for bulk or custom synthesis.

Molecular Formula C17H24N6Na2O17P2
Molecular Weight 692.3 g/mol
Cat. No. B13712899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-GlcNAz
Molecular FormulaC17H24N6Na2O17P2
Molecular Weight692.3 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+]
InChIInChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2
InChIKeyXGTPLFSPWJKVQB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-GlcNAz: A Defined Nucleotide Sugar Bioorthogonal Reporter for O-GlcNAc and Bacterial Peptidoglycan Studies


Uridine diphosphate N-azidoacetylglucosamine (UDP-GlcNAz) is a functionalized nucleotide sugar analog of the essential metabolic precursor UDP-N-acetylglucosamine (UDP-GlcNAc), in which the N-acetyl group is modified to incorporate an azide (−N3) moiety. As the direct activated donor substrate for glycosyltransferases including O-GlcNAc transferase (OGT) and bacterial peptidoglycan synthases, UDP-GlcNAz enables enzymatic incorporation of the azido-sugar GlcNAz into glycoproteins and cell wall glycans [1]. The azide group serves as a bioorthogonal chemical reporter for subsequent detection via strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating fluorescence imaging, affinity enrichment, and mass spectrometric identification of newly synthesized glycoconjugates [2]. UDP-GlcNAz is supplied as a disodium salt with molecular formula C17H27N6Na2O17P2, a molecular weight of 692.3 g/mol, and typical purity ≥95%, stored at −20°C protected from light .

Why UDP-GlcNAz Cannot Be Replaced by Alternative UDP-GlcNAc Analogs Without Compromising Experimental Outcomes


UDP-GlcNAz is not functionally interchangeable with other azide- or diazirine-modified UDP-GlcNAc analogs due to enzyme-specific substrate recognition constraints that directly govern labeling efficiency and target selectivity. Unlike UDP-GlcNAl (alkyne-modified) or UDP-GlcNDAz (diazirine-modified), UDP-GlcNAz exhibits distinct conversion efficiencies by key glycosyltransferases [1]. Furthermore, the choice between UDP-GlcNAz and UDP-GalNAz as precursors carries critical implications: the two are interconverted intracellularly by UDP-galactose 4′-epimerase (GALE), meaning that metabolic labeling using Ac4GalNAz generates a mixed UDP-GalNAz/UDP-GlcNAz pool that cannot resolve O-GlcNAc-specific from O-GalNAc-specific glycosylation events without genetic knockout controls [2]. In bacterial systems, UDP-GlcNAz demonstrates markedly preferential incorporation into peptidoglycan (89%) versus the exopolysaccharide PNAG (11%), whereas alternative labeling approaches using D-amino acid derivatives target distinct cell wall components [3]. These enzyme- and pathway-level differences preclude generic substitution without altering the scope, specificity, and quantitative interpretation of glycosylation experiments.

Quantitative Differential Evidence for UDP-GlcNAz Relative to Closest Analogs and In-Class Alternatives


OGT Mutant M130A Increases UDP-GlcNAz Utilization by 2.2-Fold Over Wild-Type Enzyme

The intracellular labeling efficiency of UDP-GlcNAz is constrained by competition from the natural donor UDP-GlcNAc at the OGT active site. Engineering of OGT via the M130A mutation significantly enhances UDP-GlcNAz utilization: in cellular assays, the M130A sOGT mutant increased GlcNAz utilization relative to GlcNAc by 2.2-fold compared to wild-type sOGT [1]. This improvement was achieved through molecular docking-guided structural modification of the sugar-binding pocket to better accommodate the azidoacetyl modification while reducing preference for the natural substrate.

O-GlcNAcylation OGT engineering metabolic labeling glycoproteomics

Wild-Type OGT Preferentially Transfers GlcNAc Over GlcNDAz by >10-Fold, While OGT(C917A) Reverses Substrate Preference

UDP-GlcNDAz, a diazirine-modified UDP-GlcNAc analog designed for photocross-linking studies, is a significantly poorer substrate for wild-type OGT compared to the natural UDP-GlcNAc donor. Michaelis-Menten kinetic analysis revealed that wild-type OGT (wtOGT) prefers UDP-GlcNAc over UDP-GlcNDAz by more than an order of magnitude [1]. The OGT(C917A) mutant exhibits reversed substrate specificity, demonstrating a >10-fold preference for UDP-GlcNDAz over UDP-GlcNAc, thereby dramatically enhancing O-GlcNDAz-dependent cross-linking yields both in vitro and in cells [1].

OGT kinetics UDP-GlcNDAz substrate specificity cross-linking

UDP-GlcNAz and UDP-GalNAz Undergo Bidirectional Epimerization; UDP-GalNAzMe Does Not

A critical distinction exists between UDP-GlcNAz and UDP-GalNAz in metabolic labeling experiments: the two nucleotide sugars are interconverted in vivo by the enzyme UDP-galactose 4′-epimerase (GALE). HPAEC-PAD analysis of K-562 cells treated with 200 μM Ac4GalNAz or Ac4GlcNAz confirmed that UDP-GalNAz and UDP-GlcNAz are bidirectionally epimerized, generating a mixed intracellular pool that labels both O-GlcNAc and O-GalNAc glycoproteins [1]. In contrast, the methylated analog UDP-GalNAzMe is not a substrate for GALE and does not undergo epimerization, enabling selective labeling of O-GalNAc glycoproteins without O-GlcNAc cross-contamination [1].

metabolic cross-talk GALE epimerase O-GalNAc glycosylation glycan specificity

UDP-GlcNAz Incorporates 89% into Peptidoglycan versus 11% into PNAG in E. coli; LPS and ECA Show No Detectable Labeling

In E. coli expressing the NahK kinase to bypass the hexosamine pathway, UDP-GlcNAz generated intracellularly from fed GlcNAz is incorporated into specific glycan destinations with marked selectivity. Quantitative analysis of incorporation sites revealed that 89% of the total UDP-GlcNAz-derived label localized to peptidoglycan (PGN), with the remaining 11% found in the biofilm-associated exopolysaccharide poly-β-1,6-N-acetylglucosamine (PNAG) [1]. No observable incorporation was detected in lipopolysaccharide (LPS) or enterobacterial common antigen (ECA), confirmed by the absence of undecaprenyl-pyrophosphoryl-GlcNAz intermediates in vivo [1]. In vitro assays demonstrated that PgaCD synthase exhibits partial promiscuity toward UDP-GlcNAz, whereas Mur ligases responsible for PGN synthesis show robust tolerance.

bacterial glycobiology peptidoglycan labeling metabolic glycan engineering E. coli cell wall

Exo-Enzymatic GlcNAz Installation via B3GNT2 Enables Cell-Surface LacNAz Engineering Across Multiple Cell Types

UDP-GlcNAz serves as a tolerated donor substrate for the human β1,3-N-acetylglucosaminyltransferase B3GNT2, enabling exo-enzymatic installation of GlcNAz onto cell-surface glycans without requiring intracellular metabolic processing. Chemo-enzymatically synthesized UDP-GlcNAz was examined alongside other UDP-GlcNAc derivatives (UDP-GlcNAl, UDP-GlcNDAz) as B3GNT2 substrates. While all modified donors were tolerated, transfer efficiency was reduced compared to natural UDP-GlcNAc [1]. UDP-GlcNAz showed 9% conversion at 2 hours and 35% conversion at 24 hours under the assay conditions, compared to UDP-GlcNAl (24% at 2 h, 50% at 24 h) and UDP-GlcNDAz (5% at 2 h, 16% at 24 h) [2]. B3GNT2-mediated GlcNAz installation was successfully demonstrated on HS-578-T and other cell lines, with subsequent B4GalT1-mediated extension to produce LacNAz-engineered cells [1].

exo-enzymatic glyco-engineering B3GNT2 LacNAc cell-surface glycans

KfiA α-1,4-GlcNAc Transferase Does Not Accept UDP-GlcNAz; PmHS2 Does

Glycosyltransferase tolerance for UDP-GlcNAz is not universal among enzymes that accept UDP-GlcNAc. KfiA, an α-1,4-N-acetylglucosaminyltransferase from E. coli K5 involved in heparosan biosynthesis, exhibits narrow donor substrate specificity and does not accept UDP-GlcNAz as a suitable donor for its α-1,4-GlcNAc transferase activity [1]. In contrast, the homologous α1,4-GlcNAc transferase activity of Pasteurella multocida heparosan synthase 2 (PmHS2) tolerates UDP-GlcNAz as a substrate, enabling chemoenzymatic synthesis of azide-labeled heparosan oligosaccharides [1].

glycosyltransferase specificity heparosan synthesis PmHS2 KfiA chemoenzymatic synthesis

Validated Application Scenarios for UDP-GlcNAz Based on Quantitative Differential Evidence


O-GlcNAc Proteomics with Enhanced Sensitivity via OGT(M130A) Co-Expression

When UDP-GlcNAz is employed for metabolic labeling and subsequent chemoproteomic identification of O-GlcNAcylated proteins, co-expression of the OGT(M130A) mutant is recommended. Wild-type sOGT exhibits limited UDP-GlcNAz utilization due to competition from endogenous UDP-GlcNAc; the M130A mutant increases GlcNAz incorporation by 2.2-fold [1], substantially expanding the detectable O-GlcNAcylated proteome. This approach is particularly valuable for identifying low-abundance O-GlcNAc targets in cell lines with modest basal O-GlcNAcylation levels. Researchers should note that UDP-GlcNAz and UDP-GalNAz undergo GALE-mediated interconversion, so GALE-KO cells or appropriate controls are necessary when O-GlcNAc-specific assignment is critical [2].

Selective Fluorescent Imaging of Bacterial Peptidoglycan with Minimal PNAG Cross-Labeling

UDP-GlcNAz provides a pathway-selective tool for labeling the bacterial peptidoglycan sacculus in E. coli and related Gram-negative species. Following metabolic incorporation via the NahK-expressing salvage pathway, UDP-GlcNAz-derived label distributes 89% to peptidoglycan and only 11% to PNAG, with no detectable labeling of LPS or ECA [1]. This 89:11 PGN:PNAG selectivity enables cleaner fluorescence imaging of cell wall architecture and division septa compared to alternative probes that label multiple envelope components. Fluorescent labeling is achieved via SPAAC or CuAAC click chemistry with alkyne-conjugated fluorophores on isolated peptidoglycan sacculi or fixed cells [2].

Exo-Enzymatic Cell-Surface Engineering of LacNAz Motifs Without Metabolic Perturbation

UDP-GlcNAz can be employed in exo-enzymatic glyco-engineering workflows to install GlcNAz directly onto cell-surface glycans using recombinant human B3GNT2, bypassing intracellular metabolic pathways entirely [1]. This approach achieves 35% conversion at 24 hours and is compatible with subsequent B4GalT1-mediated galactosylation to generate LacNAz motifs on multiple cell types, including HS-578-T cells [1]. The exo-enzymatic route avoids the GALE-mediated epimerization issues inherent to metabolic feeding approaches and enables motif-specific labeling of Type 2 LacNAc structures for glycan-binding protein interaction studies.

Chemoenzymatic Synthesis of Azide-Labeled Heparosan Oligosaccharides Using PmHS2

For chemoenzymatic synthesis of azide-functionalized heparosan oligosaccharides, UDP-GlcNAz serves as an effective donor substrate specifically with Pasteurella multocida heparosan synthase 2 (PmHS2), but not with KfiA [1]. Researchers must pair UDP-GlcNAz with PmHS2, as KfiA exhibits narrow donor specificity and fails to accept the azidoacetyl modification. The resulting GlcNAz-labeled heparosan chains can be subsequently functionalized via click chemistry with fluorescent dyes or biotin for binding studies, or with affinity handles for immobilization and interaction screening.

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